Ethyl 2-Bromo-5-iodobenzoate

Catalog No.
S3378360
CAS No.
1208075-44-8
M.F
C9H8BrIO2
M. Wt
354.97
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-Bromo-5-iodobenzoate

CAS Number

1208075-44-8

Product Name

Ethyl 2-Bromo-5-iodobenzoate

IUPAC Name

ethyl 2-bromo-5-iodobenzoate

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97

InChI

InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3

InChI Key

AESBDCQWLOZBNY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)I)Br

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)Br

Ethyl 2-Bromo-5-iodobenzoate is a chemical compound with the molecular formula C9H8BrIO2C_9H_8BrIO_2 and a molecular weight of approximately 354.97 g/mol. This compound is classified as a halogenated benzoate, specifically a derivative of benzoic acid, where the hydrogen atoms at the 2 and 5 positions on the benzene ring are substituted with bromine and iodine atoms, respectively. Its unique structure contributes to its reactivity and utility in various scientific applications, particularly in organic synthesis and medicinal chemistry .

  • Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution, allowing for the introduction of various substituents.
  • Coupling Reactions: It can participate in coupling reactions such as Heck and Suzuki coupling, which are essential for forming carbon-carbon bonds. These reactions typically involve palladium catalysts and suitable bases or boronic acids.

Common Reagents and Conditions

  • Heck Coupling: Utilizes palladium catalysts and bases like triethylamine.
  • Suzuki Coupling: Involves boronic acids and palladium catalysts under basic conditions.

Major Products Formed

  • Substituted Benzoates: Varying substituents can lead to diverse substituted benzoate derivatives.
  • Biaryl Compounds: Through coupling reactions, biaryl compounds can be synthesized, expanding the range of functionalized products available for further research.

Research indicates that Ethyl 2-Bromo-5-iodobenzoate may exhibit biological activity due to its structural characteristics. Although specific interactions with biological targets remain largely unexplored, compounds with similar halogenated structures often show potential as enzyme inhibitors or modulators of biochemical pathways. The presence of both bromine and iodine may enhance its binding affinity to certain enzymes or receptors, making it a candidate for further pharmacological studies .

The synthesis of Ethyl 2-Bromo-5-iodobenzoate typically involves several steps:

  • Bromination and Iodination: Starting from benzoic acid derivatives, bromination introduces the bromine atom at the 2-position while iodination introduces iodine at the 5-position.
  • Esterification: The resulting acid is then reacted with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester. This reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, large-scale production may employ automated reactors for esterification processes, optimizing conditions such as temperature and pressure to maximize yield while minimizing costs .

Ethyl 2-Bromo-5-iodobenzoate finds applications across various fields:

  • Organic Synthesis: Serves as a versatile building block for creating complex organic molecules.
  • Medicinal Chemistry: Potentially useful in synthesizing biologically active compounds that could lead to new pharmaceuticals.
  • Material Science: Employed in producing specialty chemicals and materials with specific properties .

Several compounds share structural similarities with Ethyl 2-Bromo-5-iodobenzoate:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-Bromo-5-iodobenzoateSimilar structure but contains a methyl ester groupDifferent reactivity due to methyl versus ethyl group
3-Bromo-5-Iodobenzoic AcidCarboxylic acid derivativeLacks ester functionality; different reactivity
Ethyl 2-Bromo-3-cyano-5-IodobenzoateContains a cyano group instead of iodineDifferent functional group impacts reactivity
Ethyl 2-Bromo-4-IodobenzoateIodine at position 4 instead of position 5Changes in sterics may affect chemical behavior

Uniqueness

Ethyl 2-Bromo-5-iodobenzoate is distinctive due to its specific substitution pattern involving both bromine and iodine atoms, which allows for selective functionalization not readily achievable with other halogenated benzoates. This dual halogenation enhances its utility in synthetic chemistry compared to its analogs .

Traditional Halogenation Techniques in Benzoate Derivatives

Traditional halogenation of benzoate derivatives relies on electrophilic aromatic substitution (EAS), where halogen atoms are introduced into the aromatic ring via electrophilic attack. For ethyl 2-bromo-5-iodobenzoate, this typically involves sequential halogenation steps. The bromine atom is first introduced at the ortho position using brominating agents like bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃. Subsequent iodination at the para position employs iodine (I₂) with oxidizing agents like nitric acid to generate the iodonium ion (I⁺).

The regioselectivity of these reactions is influenced by the electron-withdrawing ester group (-COOEt), which directs incoming electrophiles to the meta and para positions. However, steric effects from the ethyl ester can favor ortho substitution under specific conditions. For example, nitration of methyl benzoate predominantly yields the meta-nitro derivative due to the ester's directing effects, but bromination and iodination exhibit mixed selectivity depending on reaction parameters.

A notable synthetic route involves reacting 2-bromo-5-iodobenzoic acid with ethanol under acidic conditions to form the ethyl ester. This two-step process—halogenation followed by esterification—ensures high purity and scalability.

Microwave-Assisted Regioselective Halogenation Strategies

While traditional methods dominate, microwave-assisted synthesis offers enhanced regioselectivity and reduced reaction times. Although not explicitly detailed in the provided sources, principles from Ir-catalyzed iodination (discussed in Section 1.3) suggest that microwave irradiation could accelerate similar reactions. For instance, the use of polar solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in Ir-catalyzed systems enables rapid heating and improved homogeneity, which might be further optimized under microwave conditions.

Regioselectivity in such systems is governed by the directing effects of the carboxylic acid group (-COOH) or its ester derivative. In HFIP, the strong hydrogen-bonding network stabilizes transition states, favoring ortho-iodination even in the absence of external bases or additives. This solvent effect could be leveraged in microwave-assisted protocols to achieve precise halogen placement.

Palladium-Catalyzed Cross-Coupling Precursor Synthesis

Palladium-catalyzed cross-coupling reactions are widely used to construct biaryl systems, but their application in synthesizing ethyl 2-bromo-5-iodobenzoate is less documented in the provided sources. Instead, iridium-based systems have shown promise for ortho-selective C–H iodination of benzoic acids. In these reactions, the carboxylic acid group acts as a directing group, enabling iodination without requiring pre-functionalized substrates.

While palladium catalysts are not explicitly mentioned, the synthesis of ethyl 2-bromo-5-iodobenzoate could theoretically involve Suzuki-Miyaura or Ullmann couplings using halogenated precursors. For example, a brominated benzoate ester might undergo iodination via a palladium-mediated process, though such methods are not detailed in the reviewed literature.

Solvent Systems and Reaction Optimization for Scale-Up

Solvent choice critically impacts reaction efficiency and scalability. For electrophilic halogenation, polar aprotic solvents like dichloromethane (DCM) or HFIP are preferred due to their ability to stabilize charged intermediates. In the Ir-catalyzed iodination of benzoic acids, HFIP’s high polarity and low nucleophilicity prevent unwanted side reactions, enabling high conversions under mild conditions.

Scale-up challenges include managing exothermic reactions and ensuring consistent halogen distribution. For ethyl 2-bromo-5-iodobenzoate, optimizing temperature (-20°C to +100°C) and stoichiometry (1:1 to 1:10 substrate-to-oxidizer ratios) minimizes byproducts like dihalogenated species. Additionally, anhydrous conditions are essential to avoid hydrolysis of intermediates, as demonstrated in the thermal decomposition of iodobenzene derivatives.

XLogP3

3.5

Dates

Modify: 2023-08-19

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